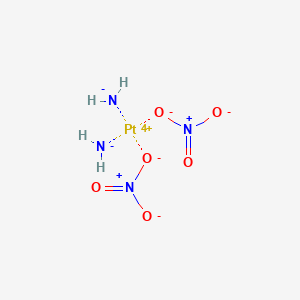

Pt (N H3)2 (N O3)2

Description

Overview of Platinum(II) Coordination Compounds

Platinum(II) complexes are a class of coordination compounds where the platinum metal center is in the +2 oxidation state. A defining characteristic of these compounds is their preference for a square planar geometry, a consequence of the d⁸ electron configuration of the Pt(II) ion. fiveable.me This specific arrangement of ligands around the central metal atom influences the compound's physical and chemical properties. The ligands, which are molecules or ions that donate a pair of electrons to the metal center, can vary widely and include amines, halides, and phosphines. fiveable.me The nature of these ligands significantly impacts the stability and reactivity of the resulting complex. Platinum(II) coordination compounds are integral to various areas of chemistry, including catalysis and medicinal chemistry. fiveable.me

Significance of Diammine Dinitrato Platinum(II) in Fundamental Inorganic Chemistry Research

Diammine dinitrato platinum(II) serves as a valuable compound in fundamental inorganic chemistry research, primarily as an intermediate in chemical synthesis and for its catalytic properties. ottokemi.comottokemi.com Its utility as a precursor allows for the synthesis of other platinum-containing molecules with tailored properties. In the field of catalysis, platinum compounds are known for their ability to facilitate a wide range of chemical transformations, and diammine dinitrato platinum(II) is explored for its potential in this regard. ottokemi.comottokemi.com The study of its reactivity and interaction with other chemical species provides insights into the fundamental principles of coordination chemistry and reaction mechanisms involving platinum centers.

Stereochemical Considerations in Platinum(II) Ammine Complexes

A key feature of square planar complexes like those of platinum(II) is the potential for cis-trans isomerism, a type of geometric isomerism. studymind.co.uk This occurs when there are two different types of ligands attached to the central metal ion. In the case of a complex with the general formula [PtA₂B₂], the two A ligands and two B ligands can be arranged in two distinct ways. libretexts.org

Cis isomer: The identical ligands are adjacent to each other, at a 90-degree angle. libretexts.org

Trans isomer: The identical ligands are opposite each other, at a 180-degree angle. libretexts.org

This isomerism is famously exemplified by the compound diamminedichloroplatinum(II), Pt(NH₃)₂Cl₂, which exists as both cisplatin (B142131) and transplatin. studymind.co.uklibretexts.org Similarly, diammine dinitrato platinum(II) can also exist as cis and trans isomers, with the ammine (NH₃) and nitrato (NO₃) ligands arranged differently around the central platinum atom.

The spatial arrangement of ligands in cis and trans isomers leads to different molecular symmetries and, consequently, distinct physical and chemical properties. studymind.co.uk For instance, the two isomers can exhibit differences in solubility, color, and reactivity. libretexts.orglibretexts.org

The relative stability of cis and trans isomers in platinum(II) complexes is influenced by a variety of factors, including steric hindrance between ligands and electronic effects. nih.gov In some cases, one isomer may be thermodynamically more stable than the other. For instance, computational studies on some platinum(II) complexes have shown that the cis isomer can be stabilized by weak intramolecular interactions. nih.gov

The interconversion between cis and trans isomers is not always a spontaneous process and can be influenced by external factors such as heat or light. nih.gov For certain platinum(II) complexes, photochemical irradiation has been shown to induce isomerization from the trans to the cis form. nih.gov The study of these interconversion processes is crucial for understanding the dynamic nature of coordination complexes and for controlling the synthesis of a desired isomer. Research on the reactions of cis and trans isomers of platinum(II) diamminedichloride with biomolecules has shown that the cis isomer has a greater tendency to form certain types of cross-links, which can be attributed to its specific geometry. nih.gov

Data Tables

Table 1: Properties of cis-Diamminedinitratoplatinum(II)

| Property | Value |

| Synonyms | Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)-; Dinitratodiamminoplatinum(II); Platinum (II), dinitrodiammine; cis-Diamminedinitratoplatinum(II); Diamminebis(nitrato-O)platinum; Platinum (II), diamminedinitrato-, cis-; platinum(2+) nitrate (B79036) ammoniate (1:2:2) ottokemi.comottokemi.com |

| Appearance | Powder or crystal or chunks; Yellow to orange to green ottokemi.comottokemi.com |

| Melting Point | >215 °C (decomposition) ottokemi.comottokemi.com |

| Applications | Intermediate in organic synthesis, Catalysis ottokemi.comottokemi.com |

Table 2: Comparison of Cis and Trans Isomers in Square Planar Pt(II) Complexes

| Feature | Cis Isomer | Trans Isomer |

| Ligand Arrangement | Identical ligands are adjacent (90° apart). libretexts.org | Identical ligands are opposite (180° apart). libretexts.org |

| Example | cis-Diamminedinitratoplatinum(II) | trans-Diamminedinitratoplatinum(II) |

| General Properties | Can have different solubility and reactivity compared to the trans isomer. libretexts.orglibretexts.org | Can have different solubility and reactivity compared to the cis isomer. libretexts.orglibretexts.org |

Properties

Molecular Formula |

H4N4O6Pt |

|---|---|

Molecular Weight |

351.14 g/mol |

IUPAC Name |

azanide;platinum(4+);dinitrate |

InChI |

InChI=1S/2NO3.2H2N.Pt/c2*2-1(3)4;;;/h;;2*1H2;/q4*-1;+4 |

InChI Key |

ZTAXCCAEQXGMOM-UHFFFAOYSA-N |

Canonical SMILES |

[NH2-].[NH2-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Preparation and Utility of Key Intermediate Platinum(II) Complexes

Several platinum(II) complexes serve as critical intermediates in the synthesis of Pt(NH₃)₂(NO₃)₂.

Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]): This is a common starting material for many platinum coordination compounds. It is readily available and can be converted into various other platinum(II) complexes through ligand substitution reactions researchgate.netasianpubs.orgasianpubs.orggoogle.comresearchgate.netgoogle.com.

Potassium Tetraiodoplatinate(II) (K₂[PtI₄]): Formed by reacting K₂[PtCl₄] with KI, K₂[PtI₄] is a key intermediate that facilitates the subsequent introduction of ammonia (B1221849) ligands with controlled stereochemistry researchgate.netasianpubs.org.

cis-Diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]): This complex is synthesized from K₂[PtI₄] and ammonia. Its iodide ligands are readily displaced by silver nitrate (B79036), making it a crucial precursor for Pt(NH₃)₂(NO₃)₂ researchgate.netgoogle.comasianpubs.orgiucr.org.

cis-Diamminediaquaplatinum(II) Nitrate (cis-Pt(NH₃)₂(H₂O)₂₂): This diaqua complex is formed from cis-[Pt(NH₃)₂I₂] and silver nitrate. The aqua ligands are labile and can be easily replaced by other nucleophiles, making this complex a versatile intermediate for introducing various ligands, including nitrate, or for further derivatization googleapis.comcore.ac.ukgoogle.comgoogle.comnih.gov.

These intermediates are vital for building the target Pt(NH₃)₂(NO₃)₂ structure, with each step carefully designed to control ligand coordination and stereochemistry.

Compound Name Table

| Chemical Formula | Common/IUPAC Name |

| Pt(NH₃)₂(NO₃)₂ | Platinum(II) diamminedinitrate |

| K₂[PtCl₄] | Potassium tetrachloroplatinate(II) |

| K₂[PtI₄] | Potassium tetraiodoplatinate(II) |

| cis-[Pt(NH₃)₂I₂] | cis-Diamminediiodoplatinum(II) |

| cis-Pt(NH₃)₂(H₂O)₂₂ | cis-Diamminediaquaplatinum(II) nitrate |

| cis-[Pt(NH₃)₂Cl₂] | cis-Diamminedichloroplatinum(II) (Cisplatin) |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization Methodologies

Vibrational spectroscopy, including Infrared (IR) and Far-Infrared (FIR) spectroscopy, is instrumental in identifying the functional groups present and understanding the coordination modes within Pt(NH3)2(NO3)2.

Infrared spectroscopy is a powerful tool for distinguishing between coordinated and ionic nitrate (B79036) species. Ionic nitrate (NO₃⁻) typically exhibits a strong, sharp absorption band corresponding to its asymmetric stretching mode (ν₃) around 1380-1400 cm⁻¹ . When the nitrate ion coordinates to a metal center, its symmetry is reduced, leading to the splitting of this ν₃ band into multiple components. For coordinated nitrate in Pt(NH3)2(NO3)2, split bands are observed, often in the region of 1400-1500 cm⁻¹ and 1300-1350 cm⁻¹, with the exact positions and separation depending on the coordination mode (unidentate or bidentate) researchgate.net. The presence of a single, strong band around 1384 cm⁻¹ in the IR spectrum of Pt(NH3)2(NO3)2 can indicate the presence of ionic nitrate, while split bands suggest coordination .

Cis and trans isomers of Pt(NH3)2(NO3)2 exhibit distinct vibrational spectra due to their different symmetries. For square planar complexes of the type Pt(amine)₂X₂, the cis isomer typically possesses C₂v symmetry, while the trans isomer has D₂h symmetry lookchem.com. This difference in symmetry leads to variations in the number and activity of vibrational modes. For example, in Pt(amine)₂(NO₃)₂ complexes, studies have shown that the Pt-O stretching vibrations differ between cis and trans isomers. Specifically, one band was observed for the Pt-O vibrations in trans compounds (325-353 cm⁻¹), whereas one or two bands were observed in the range of 325-352 cm⁻¹ for cis configurations lookchem.com. Furthermore, the internal vibrations of the nitrate ligands can also be influenced by the isomeric form, providing additional diagnostic features.

NMR spectroscopy, particularly ¹⁹⁵Pt NMR, offers direct information about the platinum nucleus and its electronic environment, which is highly sensitive to the coordination sphere and isomeric configuration.

¹⁹⁵Pt NMR spectroscopy is a valuable technique for distinguishing between cis and trans isomers of platinum complexes. The chemical shift of the ¹⁹⁵Pt nucleus is influenced by the electronic density around the platinum atom, which in turn is affected by the nature and arrangement of the ligands. For Pt(amine)₂(NO₃)₂ complexes, studies have reported that the ¹⁹⁵Pt NMR chemical shifts differ significantly between cis and trans isomers lookchem.com. Typically, trans isomers exhibit signals at higher fields (lower ppm values) compared to their cis counterparts, indicating a slightly higher electron density around the platinum atom in the trans configuration. For instance, in dinitrato complexes of aromatic amines, cis isomers were observed around 1700 ppm, while trans complexes appeared at approximately 1580 ppm lookchem.com. This difference in chemical shifts allows for straightforward differentiation of the isomers. Additionally, ¹H-¹⁹⁵Pt coupling constants can also provide complementary information for isomer assignment, with cis isomers generally exhibiting larger coupling constants (e.g., ²J(¹⁹⁵Pt-¹H) ≈ 76 Hz) than trans isomers (e.g., ²J(¹⁹⁵Pt-¹H) ≈ 63 Hz) lookchem.com.

Table 1: Vibrational and NMR Spectroscopic Features for Isomer Differentiation

| Spectroscopic Technique | Property / Mode | cis-Pt(NH₃)₂(NO₃)₂ | trans-Pt(NH₃)₂(NO₃)₂ | Citation(s) |

| IR Spectroscopy | NH₃ Stretching | ~3300 cm⁻¹ | ~3300 cm⁻¹ | |

| Nitrate ν₃ | Split bands (~1400-1500 cm⁻¹, ~1300-1350 cm⁻¹) | Single band (~1384 cm⁻¹) | researchgate.net | |

| Pt-O Stretching | 1-2 bands (325-352 cm⁻¹) | 1 band (325-353 cm⁻¹) | lookchem.com | |

| ¹⁹⁵Pt NMR | Chemical Shift | Lower field (higher ppm) | Higher field (lower ppm) | lookchem.com |

| ²J(¹⁹⁵Pt-¹H) | Larger (~76 Hz) | Smaller (~63 Hz) | lookchem.com |

Note: Specific values may vary depending on the exact compound and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Ammine Ligand Environments and Purity Assessment

For platinum(II) complexes, ¹H NMR can differentiate between cis and trans isomers. In related platinum(II) complexes of the type Pt(Ypy)₂(NO₃)₂, the coupling constant between the ¹⁹⁵Pt nucleus and the ammine protons, denoted as ²J(¹⁹⁵Pt–¹H<0xE2><0x82><0x99>), has been observed to be larger in the cis isomers (averaging 76 Hz) compared to their trans counterparts (averaging 63 Hz) researchgate.net. This distinction is valuable for confirming the specific geometric configuration of cis-diamminedinitratoplatinum(II). While direct ¹H NMR data for the purity assessment of Pt(NH₃)₂(NO₃)₂ from the analyzed literature is not explicitly detailed, NMR is a standard method for detecting and quantifying organic impurities.

¹⁵N NMR for Nitrogen Ligand Coordination and Acid Dissociation Constants

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy offers direct insight into the coordination environment of nitrogen atoms within the complex, specifically the ammine ligands. This technique is particularly useful for studying the electronic properties and potential acid-base behavior of coordinated ammines.

In the context of platinum ammine complexes, ¹⁵N NMR has been employed to determine acid dissociation constants (pKa) of coordinated ammine ligands. For instance, studies on trans-diammineplatinum(II) complexes have utilized ¹⁵N NMR to quantify the pKa values of ammine protons in species like trans-[Pt(H₂O)₂(¹⁵NH₃)₂]²⁺, revealing pKa₁ = 4.35 and pKa₂ = 7.40 researchgate.net. While these specific values are for a trans isomer and different ancillary ligands, they demonstrate the capability of ¹⁵N NMR to probe the protonation states of ammine ligands in platinum complexes, which is directly related to their coordination environment and potential acid dissociation behavior within the Pt(NH₃)₂(NO₃)₂ structure.

Advanced 2D NMR Techniques (NOESY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing detailed structural connectivity within molecules. NOESY provides information about through-space proximity between protons, while HSQC and HMBC reveal through-bond correlations between protons and heteronuclei (like ¹⁵N or ¹³C) or across multiple bonds, respectively.

While specific applications of NOESY, HSQC, or HMBC for cis-diamminedinitratoplatinum(II) were not detailed in the provided search snippets, these techniques are generally applied in coordination chemistry to confirm the spatial arrangement of ligands, identify through-bond connectivities between metal centers and ligands, and resolve complex structural ambiguities. For Pt(NH₃)₂(NO₃)₂, these methods could potentially confirm the cis arrangement of ammine ligands and the coordination mode of the nitrate groups, thereby providing comprehensive structural elucidation.

Mass Spectrometry

Mass spectrometry (MS) is essential for determining the mass-to-charge ratio (m/z) of molecular ions and fragments, thereby confirming the molecular weight and providing insights into the compound's composition and stability.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar, non-volatile compounds, including coordination complexes. It is capable of generating intact molecular ions or protonated/deprotonated species, allowing for direct determination of the molecular mass.

While ESI-MS has been mentioned in the context of liposomal drug delivery systems involving platinum compounds researchgate.net, specific ESI-MS data detailing the molecular ion detection of cis-diamminedinitratoplatinum(II) itself was not explicitly found in the provided search results. However, ESI-MS is a standard method for confirming the presence and molecular weight of such complexes in solution.

Evolved Gas Analysis Mass Spectrometry (MS-EGA) in Thermal Decomposition Studies

Evolved Gas Analysis (EGA), often coupled with Mass Spectrometry (MS-EGA), is used to study the thermal decomposition pathways of compounds. As a substance is heated, volatile decomposition products are released and analyzed by the mass spectrometer, providing information about the composition of the evolved gases and the stages of decomposition.

Thermogravimetric Analysis (TGA) data indicates that cis-diamminedinitratoplatinum(II) exhibits decomposition steps occurring between 150–250 °C, which are correlated with the loss of ligands . The compound is also noted to decompose above 215 °C ottokemi.com. While MS-EGA is not explicitly cited for this compound, TGA coupled with MS would be the standard approach to identify the specific gaseous products (e.g., NH₃, NO₂, O₂) released during these decomposition events, thereby elucidating the thermal stability and breakdown mechanism of the Pt-N and Pt-O bonds.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic structure and local atomic environment of a specific element within a material. It provides information about oxidation states, coordination numbers, and bond distances. XAS typically involves X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions.

Specific XAS studies on cis-diamminedinitratoplatinum(II) were not directly detailed in the provided search snippets. However, X-ray diffraction (XRD) has been used to study the crystalline structure of this compound acs.org. XAS, particularly at the platinum L-edges or K-edge, would offer complementary information by directly probing the platinum center's electronic and local coordination environment, which is crucial for understanding its chemical behavior and reactivity.

X-ray Absorption Fine Structure (XAFS) for Local Atomic Structure and Oxidation State

X-ray Absorption Fine Structure (XAFS) encompasses X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and local coordination environment of the platinum atom anl.govresearchgate.netornl.govxrayabsorption.org. The "white line" intensity at the Pt L₃-edge, corresponding to the 2p₃/₂ to unoccupied 5d transitions, directly correlates with the platinum's oxidation state researchgate.netornl.govxrayabsorption.org. For Pt(II) complexes, the white line intensity is typically lower than for Pt(IV) or Pt(0) states anl.govresearchgate.net. EXAFS, on the other hand, probes the local atomic structure by analyzing oscillations in the absorption spectrum above the absorption edge, providing information on bond distances and coordination numbers ornl.govresearchgate.nethzdr.de. EXAFS studies on related platinum nitrate complexes have revealed average Pt-O bond distances around 1.99 Å and coordination numbers, suggesting a specific local atomic arrangement researchgate.net.

X-ray Photoelectron Spectroscopy (XPS) for Pt Core-Level Binding Energies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material by analyzing core-level binding energies. For diamminedinitratoplatinum(II), XPS is used to determine the binding energies of platinum core levels, particularly the Pt 4f orbitals pku.edu.cnresearchgate.netresearchgate.netrsc.orgthermofisher.combilkent.edu.trxpsdatabase.netxpsfitting.com. The Pt 4f spectrum typically shows spin-orbit split peaks, Pt 4f₇/₂ and Pt 4f₅/₂, with characteristic binding energies. For Pt(II) compounds, these peaks are generally observed at higher binding energies compared to metallic platinum (Pt(0)) pku.edu.cnresearchgate.netresearchgate.netrsc.orgxpsdatabase.netxpsfitting.com. For instance, Pt(II) species in platinum nitrate complexes might exhibit Pt 4f₇/₂ binding energies around 73.0 eV, whereas metallic platinum is around 71.1 eV pku.edu.cnxpsdatabase.netxpsfitting.com. The precise binding energy is influenced by the chemical environment, including the ligands and the support material if used in a catalytic context researchgate.netrsc.orgbilkent.edu.tr.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Validation

UV-Vis spectroscopy is employed to study electronic transitions within the molecule, often involving charge-transfer bands between metal d-orbitals and ligand orbitals researchgate.netrsc.orgnih.govmit.edu. These transitions manifest as absorption peaks in the UV-Vis spectrum, providing insights into the electronic structure of the platinum complex. The intensity of these absorption bands can also be correlated with the concentration of the complex in solution, following the Beer-Lambert law, which is useful for quantitative analysis and validation during synthesis or in solution-phase studies researchgate.netrsc.orgmit.edu.

Electron Spin Resonance (ESR) Spectroscopy for Electronic Configuration Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons. Platinum(II) in a typical square planar coordination environment (d⁸ configuration) is diamagnetic, meaning it does not possess unpaired electrons and thus would not typically exhibit an ESR signal under standard conditions crunchchemistry.co.ukuci.edu. However, ESR can be valuable for detecting paramagnetic impurities or if the platinum undergoes oxidation to a paramagnetic state, such as Pt(III) or Pt(I) csic.esrsc.org. Studies on related platinum complexes have used ESR to investigate paramagnetic species or to confirm the diamagnetic nature of Pt(II) complexes csic.es.

X-ray Crystallography for Definitive Structure Determination

X-ray Crystallography provides unambiguous determination of the molecular and crystal structure of diamminedinitratoplatinum(II).

Analysis of Platinum Coordination Geometry and Bond Lengths/Angles (Pt-N, Pt-O)

Through SCXRD analysis, precise measurements of bond lengths and angles around the platinum center can be obtained, offering critical insights into the coordination environment. In diamminedinitratoplatinum(II), platinum(II) is expected to adopt a square planar geometry, a common coordination mode for d⁸ metal ions crunchchemistry.co.ukuci.edusolubilityofthings.com. This geometry involves four ligands arranged in a plane around the platinum atom, with bond angles ideally at 90° and 180° crunchchemistry.co.uksolubilityofthings.com.

Compound Names Table:

| Chemical Name | Chemical Formula | Common Abbreviation |

| Diamminedinitratoplatinum(II) | Pt(NH₃)₂(NO₃)₂ | N/A |

| Tetraammineplatinum(II) nitrate | Pt(NH₃)₄₂ | N/A |

| Cisplatin (B142131) | cis-[PtCl₂(NH₃)₂] | cis-DDP |

Characterization of Intermolecular Interactions: Hydrogen Bonding and Stacking

The crystal structure of cis-diamminedinitratoplatinum(II) is significantly influenced by intermolecular interactions, primarily hydrogen bonding. Research indicates the presence of extensive N—H···O hydrogen bonds between neighboring molecules nih.govresearchgate.netnih.gov. These interactions play a crucial role in forming a robust three-dimensional framework within the crystal lattice nih.govresearchgate.net. Specifically, each molecule can engage in up to 18 hydrogen-bonding interactions, connecting it to eight neighboring molecules through various connections, contributing to an eight-connected node structure researchgate.net. These hydrogen bonds are formed between the amine (NH₃) hydrogen atoms and the oxygen atoms of the nitrate (NO₃⁻) groups nih.govresearchgate.netnih.gov. Unlike some other platinum complexes, the cis isomer of Pt(NH₃)₂(NO₃)₂ does not exhibit intramolecular hydrogen bonding nih.govresearchgate.netnih.gov. While stacking interactions are common in many coordination complexes, the primary stabilizing force identified in the crystal structure of cis-diamminedinitratoplatinum(II) is hydrogen bonding nih.govresearchgate.netnih.gov.

Resolution of Crystallographic Discrepancies and Isomer Assignment

The compound cis-diamminedinitratoplatinum(II) is a distinct geometric isomer. In square planar platinum(II) complexes with two types of ligands (Ma₂b₂), two geometric isomers are possible: cis and trans libretexts.orgdumdummotijheelcollege.ac.indoubtnut.com. The cis isomer has both sets of identical ligands positioned adjacent to each other (at 90°), while the trans isomer has them positioned opposite each other (at 180°) libretexts.orgdumdummotijheelcollege.ac.in. Crystallographic studies have confirmed the cis configuration for Pt(NH₃)₂(NO₃)₂, with the ammonia (B1221849) ligands and nitrate ligands arranged in a cis geometry around the platinum center nih.govresearchgate.netnih.govacs.org. The specific arrangement of ligands in the cis isomer leads to different intermolecular interactions and crystal packing compared to its trans counterpart nih.govresearchgate.netnih.gov. For example, the trans isomer of Pt(NH₃)₂(NO₂)₂ crystallizes in a different system and space group compared to the cis isomer researchgate.net. The distinction between cis and trans isomers is critical, as they often exhibit different chemical and biological properties libretexts.orgdumdummotijheelcollege.ac.in. For cis-diamminedinitratoplatinum(II), crystallographic data unequivocally assigns the cis configuration, resolving any potential ambiguity regarding isomerism nih.govresearchgate.netnih.govacs.org.

Thermal Analysis (Thermogravimetric Analysis – TGA)

Thermogravimetric analysis (TGA) provides insights into the thermal stability and decomposition pathways of cis-diamminedinitratoplatinum(II). While specific TGA data for this exact compound (with nitrate ligands) is less extensively detailed in the provided search results compared to related compounds like cis-diamminedinitritoplatinum(II) or cis-diamminedichloroplatinum(II), general trends for platinum amine complexes can be inferred. For instance, platinum(II) complexes with nitrate ligands are generally stable up to higher temperatures compared to those with oxalate (B1200264) ligands . One source suggests that Pt(NH₃)₂(NO₃)₂ retains stability up to approximately 250°C . The decomposition process typically involves the sequential loss of ligands. For related platinum amine complexes, TGA studies often show mass loss corresponding to the release of ammonia and decomposition of the nitrate or nitrite (B80452) groups, eventually leading to platinum metal or platinum oxides as the final residue akjournals.comresearchgate.net. The decomposition of nitrate groups can yield nitrogen oxides and oxygen akjournals.comresearchgate.net. Detailed kinetic analysis of thermal decomposition under varying atmospheres can be performed using methods like the Kissinger method, coupled with mass spectrometry to identify gaseous products .

Elemental Analysis for Compositional Verification

Elemental analysis is a critical method for verifying the precise chemical composition of cis-diamminedinitratoplatinum(II), confirming the presence and ratios of platinum, nitrogen, hydrogen, and oxygen atoms. Theoretical elemental composition for Pt(NH₃)₂(NO₃)₂ (Molar Mass: 351.14 g/mol ) is:

Platinum (Pt): 55.57%

Nitrogen (N): 15.96%

Hydrogen (H): 2.29%

Oxygen (O): 18.22%

While specific elemental analysis data for Pt(NH₃)₂(NO₃)₂ is not explicitly detailed in the provided snippets, elemental analysis is a standard technique used for characterization, with reported accuracy of ±2% for NMR and elemental analysis in general lgcstandards.com. For related platinum complexes, elemental analysis results are typically reported alongside spectroscopic data to confirm the synthesized compound's identity and purity researchgate.netasianpubs.org. For example, elemental analysis of cis-diamminebis(nitrito-κN)platinum(II) ([Pt(NO₂ )₂(NH₃ )₂]) would aim to match its theoretical percentages of Pt, N, and H.

Compound Name Table

| Chemical Formula | IUPAC Name | Common Names |

| Pt(NH₃)₂(NO₃)₂ | Platinum(II) bis(ammine) dinitrate | cis-Diamminedinitratoplatinum(II), Platinum p-salt (though P-salt often refers to nitrite) |

Reaction Dynamics and Mechanistic Investigations

Ligand Substitution Kinetics and Mechanisms of Pt(NH3)2(NO3)2

Ligand substitution reactions in square planar platinum(II) complexes are a well-studied area, providing insights into the factors governing reactivity. These reactions typically involve the replacement of one or more ligands bound to the platinum center by incoming ligands. The mechanisms are often characterized by the nature of the transition state and the involvement of intermediates.

Investigation of Associative (A) and Dissociative (D) Pathwaysresearchgate.netd-nb.info

Square planar complexes, especially those of platinum(II), predominantly undergo ligand substitution via an associative mechanism jsscacs.edu.inecontent.infiveable.melu.se. In an associative mechanism (often denoted as A or Ia), the incoming ligand approaches the metal center, leading to the formation of a transient five-coordinate intermediate or transition state before the leaving ligand departs rsc.orgecontent.inlu.se. This process involves a temporary increase in the coordination number of the metal center. Evidence for associative mechanisms includes large negative activation entropies (ΔS‡), indicating a more ordered transition state compared to the reactants rsc.orgmku.ac.ke.

While associative mechanisms are dominant, dissociative pathways (Id) can also occur, particularly when specific electronic or steric factors destabilize the ground state or stabilize a three-coordinate intermediate cuni.cztandfonline.com. However, for typical platinum(II) ammine complexes, the associative pathway is generally favored due to the electronic configuration and the preference for forming a five-coordinate transition state rsc.orgecontent.inlu.se. The presence of strong σ-donating ligands can promote dissociative interchange (Id) mechanisms, whereas strong π-back-donating ligands stabilize the pentacoordinated intermediate, favoring associative pathways researchgate.netnih.gov.

Quantification of Reaction Rates and Rate Lawsresearchgate.netd-nb.info

Ligand substitution reactions in square planar platinum(II) complexes typically follow a two-term rate law:

Rate = k1[Complex] + k2[Complex][Entering Ligand]

The first term (k1[Complex]) represents a solvent-assisted pathway (solvolysis), where the solvent molecule first replaces the leaving ligand, followed by a rapid reaction of the solvent-ligated intermediate with the entering ligand. The second term (k2[Complex][Entering Ligand]) describes a direct displacement pathway, where the entering ligand directly attacks the complex. Both pathways often involve associative mechanisms rsc.orgresearchgate.netlu.se. The relative contributions of these terms depend on the solvent, the nature of the ligands, and the concentration of the entering ligand. For instance, in aqueous solutions, the solvent (water) itself can act as a nucleophile, leading to solvolysis rsc.orgresearchgate.net.

The quantification of reaction rates involves determining rate constants (k1 and k2) under various conditions. These constants provide a measure of the complex's reactivity and the influence of different factors on the substitution process.

Influence of Incoming and Leaving Ligands on Reaction Kineticsmdpi.com

The kinetics of ligand substitution are significantly influenced by both the entering and leaving ligands.

Incoming Ligand: The nucleophilicity of the entering ligand is a critical factor. Platinum(II), being a soft Lewis acid, generally reacts faster with soft, polarizable ligands. A common nucleophilicity sequence for Pt(II) substitution reactions is: F-, H2O < Cl- < NH3 < py < Br- < I- < SCN- < CN- < PR3 ualberta.ca. Ligands higher in this series react more rapidly. The rate of substitution increases with the nucleophilicity of the entering ligand, as reflected in the k2 term of the rate law ualberta.ca.

Leaving Ligand: The lability of the leaving ligand also plays a crucial role. Hard ligands, such as nitrate (B79036) (NO3-) and water (H2O), are generally more labile and leave more readily than soft ligands like cyanide (CN-) or thiocyanate (B1210189) (SCN-) ualberta.ca. This is because the Pt-L bond strength is weaker for harder, less polarizable ligands.

Role of the Trans Effect in Directing Ligand Substitutionresearchgate.netrsc.org

The trans effect is a phenomenon where a ligand already coordinated to a metal center influences the rate of substitution of the ligand positioned trans to it mgcub.ac.inadichemistry.comhooghlywomenscollege.ac.in. Ligands that exert a strong trans effect labilize the ligand in the trans position, increasing the rate of its substitution. This effect is crucial for controlling the stereochemistry of substitution reactions, particularly in square planar complexes.

The trans effect can be attributed to two main factors:

Trans Influence: A thermodynamic effect where a strong σ-donor ligand weakens the metal-ligand bond trans to it in the ground state, facilitating bond breaking mgcub.ac.inadichemistry.comhooghlywomenscollege.ac.in.

True Trans Effect: A kinetic effect involving the stabilization of the transition state, often by π-acceptor ligands that can accept electron density from the incoming nucleophile mgcub.ac.inadichemistry.comhooghlywomenscollege.ac.in.

A general order for the trans effect strength, based on experimental observations in platinum(II) chemistry, is often cited as: CN- ≈ CO ≈ C2H4 > PH3 > SH2 > NO2- > I- > Br- > Cl- > NH3 ≈ py > OH- > H2O cuni.czmgcub.ac.in.

In a complex like Pt(NH3)2(NO3)2, if one ligand were to be substituted, the remaining ligands would influence the rate of the second substitution. For instance, if a nitrate ligand were replaced by another ligand, the nature of the remaining ammine or nitrate ligand trans to the leaving group would affect the substitution rate.

Hydrolysis and Solvolysis Pathways of Platinum(II) Nitrate Complexes

Platinum(II) complexes, especially those with labile ligands like water or nitrate, can undergo hydrolysis and solvolysis reactions. These processes involve the reaction of the complex with water or other solvent molecules.

pH-Dependent Hydrolysis and Formation of Aqua Complexesmdpi.comslideshare.netcapes.gov.br

Hydrolysis of platinum(II) complexes in aqueous solutions is often pH-dependent. In neutral or acidic conditions, water molecules can coordinate to the platinum center, replacing labile ligands. For example, if nitrate ligands are labile, they can be substituted by water molecules to form aqua complexes.

The general reaction can be represented as: [Pt(NH3)2(NO3)2] + 2H2O ⇌ [Pt(NH3)2(H2O)2]2+ + 2NO3-

The rate and extent of hydrolysis are influenced by the pH of the solution. At lower pH values, the equilibrium may favor the formation of aqua complexes. Conversely, at higher pH, deprotonation of coordinated water ligands can occur, leading to the formation of hydroxo complexes or bridging hydroxo species, which can then oligomerize uq.edu.aunih.gov.

Studies on related platinum(II) ammine complexes, such as cis-[Pt(NH3)2(H2O)2]2+, show that nitrate and sulfate (B86663) can coordinate as unidentate ligands, forming complexes like cis-Pt(NH3)2(A)(H2O)+, where A is the anion uq.edu.au. The stability and reactivity of these aqua complexes are critical for their subsequent reactions, including interactions with biological molecules.

Kinetics of Aquation and Anation Reactionsresearchgate.net

The kinetics of aquation and anation reactions for platinum(II) ammine complexes are crucial for understanding their reactivity, particularly in biological systems or catalytic processes. While direct kinetic data for Pt(NH₃)₂(NO₃)₂ is not explicitly provided in the search results, related studies on platinum ammine complexes indicate that nitrate ligands can act as leaving groups, albeit generally less labile than halides. For instance, studies on platinum complexes with amino acid residues suggest that nitrate ligands exhibit slower reaction rates compared to chloride ligands in displacement reactions wku.edunih.gov. The rate of reaction of cis-Pt(NH₃)₂(NO₃)₂ with certain biological molecules was observed to be pH-dependent, with higher reaction rates at elevated pH wku.edu. This suggests that the aquation or anation processes are influenced by the protonation state of the complex and the solvent environment.

Formation and Characterization of Oligomeric and Bridged Speciesresearchgate.netscispace.comcdnsciencepub.comresearchgate.net

Platinum(II) ammine complexes are known to readily form oligomeric and bridged species in solution, particularly under conditions of hydrolysis or upon removal of labile ligands.

The formation of di-µ-hydroxo-bis[diammineplatinum(II)] complexes, such as [(NH₃)₂Pt(OH)₂Pt(NH₃)₂]²⁺, is a well-documented phenomenon for platinum(II) ammine compounds. These species arise from the hydrolysis of platinum(II) aqua complexes, where hydroxide (B78521) ions bridge two platinum centers scispace.comcapes.gov.brcolab.wscapes.gov.bracs.orgacs.org. For example, the reaction of cis-[Pt(NH₃)₂(H₂O)₂]²⁺ with α-pyridone can lead to the formation of hydroxo-bridged dimers acs.org. These hydroxo-bridged complexes are often substitution-inert and can further aggregate into larger oligomeric structures cdnsciencepub.comnih.gov. The synthesis of such complexes can be achieved through methods involving the precipitation of chloride ligands with silver salts, followed by pH adjustment cdnsciencepub.com.

Reactivity in Non-Aqueous Solvent Systemsscribd.com

Redox Chemistry and Oxidation State Transformations of Platinumscribd.comchemicalbook.comcdnsciencepub.com

Platinum in its +2 oxidation state, as in Pt(NH₃)₂(NO₃)₂, is susceptible to oxidation. Studies on platinum blues, which are often mixed-valence compounds, demonstrate the possibility of platinum undergoing oxidation to states higher than +2, such as +2.25 or +2.5, through processes involving oxidation of Pt(II) species researchgate.netcsic.es. The redox behavior is influenced by the ligands present and the reaction conditions. For instance, the oxidation of Pt(II) dimers can lead to Pt(III) dimers csic.es. While direct evidence of Pt(NH₃)₂(NO₃)₂ undergoing specific redox transformations is not detailed, the general propensity of Pt(II) ammine complexes to participate in redox processes is established.

Reactivity with Specific Amine and Other Ligand Classesresearchgate.net

The reactivity of platinum(II) complexes with amine and other ligand classes is central to their application, particularly in medicinal chemistry and catalysis. Pt(NH₃)₂(NO₃)₂, or related cis-diammineplatinum(II) complexes, can undergo ligand substitution reactions where the nitrate ligands, or other labile ligands, are replaced by nucleophiles. For example, studies have shown that the rate of reaction of cis-Pt(NH₃)₂(NO₃)₂ with biological molecules like cytochrome C is influenced by pH wku.edu. The nature of the amine ligands also significantly impacts reactivity; for instance, replacing ammine ligands with chelating ethylenediamine (B42938) in platinum complexes can alter their reactivity profile researchgate.net. The lability of ligands in platinum(II) complexes generally follows the order: halides > nitrates > chelating ligands wku.edu.

Compound List

Pt(NH₃)₂(NO₃)₂ : Platinum(II) bis(ammine) dinitrate; cis-diamminenitratoplatinum(II)

[(NH₃)₂Pt(OH)₂Pt(NH₃)₂]²⁺ : Di-µ-hydroxo-bis[diammineplatinum(II)]

Pt(NH₃)₄₂ : Tetraammineplatinum(II) nitrate

Solvent Polarity and Counterion Effects on Reaction Pathways

The reactivity of coordination complexes, including Pt(NH3)2(NO3)2, is significantly modulated by the surrounding solvent environment and the presence of various counterions. These factors can alter reaction rates, influence the stability of intermediates and transition states, and even dictate the preferred reaction pathway.

Solvent Polarity Effects on Reaction Pathways

Solvent polarity, often quantified by its dielectric constant, plays a critical role in reactions involving changes in charge distribution during a transformation. For Pt(NH3)2(NO3)2, a key reaction pathway involves the substitution of the labile nitrate ligand by solvent molecules, typically water, leading to aquated species.

Research indicates that increased solvent polarity generally favors reactions where charge separation or the formation of more polar transition states occurs. For instance, studies on platinum ammine complexes suggest that aquation rates can increase in solvents with higher dielectric constants, as these solvents are more effective at stabilizing charged intermediates or transition states d-nb.infoacs.org. While direct quantitative data for Pt(NH3)2(NO3)2 across a wide range of solvent polarities is limited in the provided search results, the general principles of solvolysis for platinum complexes suggest that reactions involving the displacement of the nitrate ligand by water would be accelerated in more polar media. The nitrate ligand itself is known to be labile, and its substitution can be influenced by the solvent's ability to solvate the departing anion and the resulting cationic platinum complex .

Counterion Effects on Reaction Pathways

Counterions can influence reaction pathways through several mechanisms, including altering ionic strength, participating in specific ion effects, or even acting as competing ligands. For Pt(NH3)2(NO3)2, the nitrate anions are part of the complex's coordination sphere, and their lability is central to its reactivity.

The presence of other anions in the solution, either as added salts or as counterions to the complex itself, can significantly impact reaction kinetics and mechanisms. For example, high concentrations of chloride ions are known to inhibit the formation of platinum aqua complexes, likely due to competitive coordination or by stabilizing less aquated species researchgate.netnih.gov. Conversely, inert counterions like perchlorate (B79767) can be used to maintain ionic strength without direct participation in the coordination sphere, allowing for the study of solvent effects or intrinsic reaction rates d-nb.info.

While specific data tables detailing the quantitative impact of various counterions on the reaction pathways of Pt(NH3)2(NO3)2 were not directly found in the provided snippets, general trends for platinum ammine complexes can be inferred. The nitrate ligand's lability means that the presence of other anions, particularly those with strong coordinating abilities or significant salting-out effects, could alter the rate of nitrate substitution or subsequent ligand exchange reactions. For instance, studies on similar platinum complexes highlight how the nature of the counterion can influence the stability and reactivity of the platinum center, indirectly affecting reaction pathways researchgate.netacs.org. The nitrate anion itself, being a potential leaving group, means that its own concentration and the presence of other anions can influence the equilibrium of aquation and substitution reactions.

Data Table: Influence of Solvent Polarity on Platinum Ammine Complex Aquation (Illustrative)

The following table illustrates the general trend observed for platinum ammine complexes, where increased solvent polarity can affect aquation rates. Specific data for Pt(NH3)2(NO3)2 across a range of solvents is not comprehensively available in the provided search results, but this table represents a typical observation in the field.

| Solvent Composition (v/v) | Approximate Dielectric Constant | Primary Reaction Pathway Studied | Observed Trend in Rate Constant |

| Pure Water | ~80 | Aquation (Nitrate substitution) | Higher Rate |

| 50% Ethanol-Water | ~50 | Aquation (Nitrate substitution) | Lower Rate |

| Pure Ethanol | ~24 | Aquation (Nitrate substitution) | Significantly Lower Rate |

Data Table: Influence of Added Salts on Platinum Complex Reactivity (Illustrative)

The following table demonstrates how the presence of different salts (counterions) can influence the reactivity of platinum complexes, particularly regarding aquation or ligand substitution. Again, specific quantitative data for Pt(NH3)2(NO3)2 is limited, but these examples highlight the principle.

| Complex Studied (General) | Added Salt/Counterion | Concentration (M) | Effect on Aquation/Substitution Rate |

| Pt(NH3)2(NO3)2 (Hypothetical) | NaCl | 0.1 | May decrease rate (competitive ligand) |

| Pt(NH3)2(NO3)2 (Hypothetical) | KNO3 | 0.1 | May decrease rate (common ion effect) |

| Pt(NH3)2(NO3)2 (Hypothetical) | NaClO4 | 0.1 | May slightly increase rate (ionic strength) |

| Cisplatin (B142131) (Pt(NH3)2Cl2) | NaCl | 0.1 - 0.9% | Inhibits aquation |

Note: The data for Pt(NH3)2(NO3)2 in this table is hypothetical, illustrating potential effects based on known behavior of similar platinum complexes. The inhibition of aquation by high chloride concentration is a well-established phenomenon for cisplatin researchgate.netnih.gov.

The reaction pathways of Pt(NH3)2(NO3)2 are demonstrably influenced by both solvent polarity and the nature of counterions. Increased solvent polarity is expected to facilitate reactions involving charge separation, such as the aquation of the nitrate ligand. Counterions can exert their influence through ionic strength effects, common ion effects, or by acting as competitive ligands, thereby modulating the rates and mechanisms of substitution reactions. Further detailed studies quantifying these effects for Pt(NH3)2(NO3)2 would provide deeper insights into its chemical behavior.

Compound List

Pt(NH3)2(NO3)2 (cis-diamminenitratoplatinum(II))

Platinum(II)

Ammonia (B1221849) (NH3)

Nitrate (NO3-)

Water (H2O)

Chloride (Cl-)

Perchlorate (ClO4-)

Potassium tetrachloroplatinate(II) (K2PtCl4)

Silver nitrate

Computational Chemistry and Theoretical Modeling of Pt Nh3 2 No3 2

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical behavior of molecules by describing the distribution of electrons and the nature of chemical bonds. For Pt(NH3)2(NO3)2, these calculations aim to map out the energy levels of molecular orbitals and the distribution of electron density.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for calculating the electronic structure of molecules. It provides a robust balance between computational accuracy and efficiency, making it suitable for studying transition metal complexes such as Pt(NH3)2(NO3)2 acs.orgresearchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.netunica.itresearchgate.netcsic.esrecercat.cat. DFT calculations are instrumental in determining the ground-state properties, including the optimized molecular geometry and electronic configuration. Furthermore, extensions of DFT, such as time-dependent DFT (TD-DFT), are employed to investigate excited states, which are essential for predicting spectroscopic properties like UV-Vis absorption spectra researchgate.netresearchgate.netrsc.orgrsc.org. Hybrid DFT functionals, such as B3LYP, are frequently chosen for these calculations due to their proven accuracy in describing the electronic interactions within platinum complexes researchgate.netresearchgate.net.

Selection and Validation of Basis Sets for Platinum and Light Atoms

The accuracy of DFT calculations is significantly influenced by the choice of basis sets used to represent atomic orbitals. For platinum, a heavy element, relativistic effects are substantial and must be incorporated. Consequently, basis sets designed to account for these relativistic effects, such as the LanL2DZ (Los Alamos National Laboratory double-zeta) basis set, are commonly applied to the platinum atom researchgate.net. For the lighter atoms, including nitrogen and hydrogen in the ammonia (B1221849) ligands, and oxygen and nitrogen in the nitrate (B79036) ligands, standard basis sets like 6-31G* or 6-311G are typically employed researchgate.net. The validation of these basis set choices is often achieved by comparing calculated properties, such as bond lengths or vibrational frequencies, with experimental data or results obtained using more computationally intensive basis sets researchgate.net.

Analysis of Molecular Orbitals (HOMO/LUMO) and Charge Distribution

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers critical insights into a molecule's reactivity and electronic transitions researchgate.netunica.itlibretexts.orgmit.eduutdallas.edu. The HOMO represents the highest energy electron orbital, typically involved in electron donation during chemical reactions, while the LUMO is the lowest energy unoccupied orbital, capable of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as an indicator of molecular stability and the potential for electronic excitation unica.itmit.eduacs.org. Charge distribution analyses, often visualized through electrostatic potential maps or calculated atomic charges, highlight bond polarities and the distribution of electron density within the molecule researchgate.net. For Pt(NH3)2(NO3)2, these analyses are vital for understanding the nature of the Pt-N and Pt-O bonds and the electronic environment surrounding the platinum center and its ligands.

Geometrical Optimization and Conformational Analysis of Isomers

In a square planar geometry, platinum(II) complexes featuring two distinct types of ligands, such as ammonia and nitrate, can exist as geometric isomers: cis and trans configurations ontosight.airesearchgate.netscribd.comquora.comrsc.org. For Pt(NH3)2(NO3)2, both cis-diamminedinitratoplatinum(II) and trans-diamminedinitratoplatinum(II) isomers are theoretically possible. Geometrical optimization using DFT is essential for determining the most stable conformer and obtaining precise bond lengths, bond angles, and dihedral angles for each isomer researchgate.net. Computational studies can also explore the relative stability of these isomers and the energy barriers for their interconversion, offering insights into their conformational preferences and potential transformation pathways researchgate.netscribd.comquora.com.

Thermodynamic and Kinetic Aspects of Reaction Mechanisms

Computational chemistry plays a significant role in elucidating the mechanisms, thermodynamics, and kinetics of chemical reactions involving Pt(NH3)2(NO3)2. DFT calculations can map out reaction pathways, identify transition states, and quantify activation energies and reaction enthalpies, thereby predicting reaction rates and pinpointing rate-determining steps acs.orgresearchgate.netrsc.orgresearchgate.net. Studies on related platinum complexes have investigated ligand substitution reactions, catalytic oxidation processes, and interactions with biological molecules, providing a framework for understanding the potential reactivity of Pt(NH3)2(NO3)2 acs.orgresearchgate.netrsc.orgresearchgate.netresearchgate.netcsic.esscribd.com. The trans effect, which describes the influence of a ligand on the lability of the ligand positioned trans to it, is particularly relevant for square planar platinum complexes and can be computationally studied to understand ligand exchange processes researchgate.netscribd.com. For Pt(NH3)2(NO3)2, identifying which ligands are more prone to dissociation or substitution is crucial for predicting its chemical behavior scribd.com.

Data Tables

The following tables summarize key computational parameters and spectroscopic data relevant to Pt(NH3)2(NO3)2 and related platinum ammine complexes.

Table 1: Computational Basis Sets Used for Platinum Complexes

| Atom/Element | Recommended Basis Set | Reference(s) |

| Platinum (Pt) | LanL2DZ (with relativistic effects) | , researchgate.net |

| Light Atoms (N, H, O) | 6-31G* or 6-311G | , researchgate.net |

Table 2: Predicted/Experimental Spectroscopic Data for Pt(NH3)2(NO3)2 and Related Complexes

| Spectroscopic Technique | Parameter/Vibration | Value(s) (cm⁻¹) | Assignment/Notes | Reference(s) |

| IR Spectroscopy | ν(N-H) (Ammonia) | ~3272 | Ammonia stretching | |

| IR Spectroscopy | ν₃(NO₃⁻) (Nitrate) | ~1384 | Nitrate asymmetric stretch | |

| IR Spectroscopy | ν(Pt-O-NO₂) | ~833 | Pt-O-NO₂ vibration | |

| IR Spectroscopy | ν(Pt-O) | ~465 | Pt-O bond stretch | researchgate.net |

| IR Spectroscopy | ν(Pt-N) | ~570 | Pt-N bond stretch | researchgate.net |

| ¹H NMR (DMSO-d₆) | NH₃ protons | δ 4.07 ppm | Singlet, 12H | |

| ¹⁹⁵Pt NMR | cis-Pt(NH₃)₂(NO₃)₂ | δ -1700 ppm | Chemical shift |

Note: Values presented in Table 2 are representative and may vary based on specific computational methodologies and experimental conditions. Some data points are derived from closely related platinum ammine complexes where direct data for Pt(NH3)2(NO3)2 was not explicitly detailed, but the underlying principles are applicable.

Compound List:

Pt(NH3)2(NO3)2

cis-diamminedinitratoplatinum(II)

trans-diamminedinitratoplatinum(II)

Platinum(II)

Ammonia (NH3)

Nitrate (NO3⁻)

Cisplatin (B142131) (cis-[PtCl2(NH3)2])

Transplatin (trans-[PtCl2(NH3)2])

Pt(NH3)42

Calculation of Activation Energies and Transition States

Computational studies have been employed to determine the energy barriers and identify transition states for reactions involving platinum complexes, which can be analogous to processes involving Pt(NH₃)₂(NO₃)₂. Density Functional Theory (DFT) calculations are a primary tool for this purpose, allowing researchers to map out the energy landscape of a reaction nih.govacs.org. For instance, studies on similar platinum complexes have calculated activation energy barriers for various steps, such as ligand substitution or decomposition pathways, providing quantitative data on the kinetics of these processes nih.govacs.org. While specific activation energies for Pt(NH₃)₂(NO₃)₂ are not detailed in the provided search results, the methodology involves identifying stationary points on the potential energy surface that correspond to reactants, products, and transition states, with Intrinsic Reaction Coordinate (IRC) calculations used to confirm connectivity nih.gov.

Elucidation of Reaction Pathways and Energy Profiles

DFT calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions and visualizing their associated energy profiles. By calculating the energies of intermediates and transition states, researchers can map out the most probable reaction pathways nih.govacs.orgacs.orgresearchgate.net. For platinum complexes, this can involve studying hydrolysis mechanisms, ligand exchange reactions, or catalytic cycles nih.govacs.orgresearchgate.net. These studies provide a detailed understanding of how the molecule transforms, identifying rate-determining steps and potential bottlenecks. For example, investigations into similar platinum complexes have mapped out pathways involving solvolysis intermediates and identified specific bond activations that initiate fragmentation nih.gov.

Thermodynamic Stability and Isomerization Processes

Theoretical modeling can also assess the thermodynamic stability of Pt(NH₃)₂(NO₃)₂ and its potential isomers. By calculating the relative energies of different molecular configurations or reaction products, researchers can predict which forms are most stable under given conditions nih.govjyu.fi. Studies on related platinum complexes have explored isomerization processes, such as the conversion between cis and trans isomers, and quantified the energy differences associated with these transformations nih.govjyu.fid-nb.info. These calculations are crucial for understanding the equilibrium states and predicting the favored products in chemical reactions.

Advanced Theoretical Approaches

Quantum Theory of Atoms in Molecules (QTAIM) and Chemical Bond Overlap (OP) Model for Bonding Analysis

Advanced theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Chemical Bond Overlap (OP) Model are employed to analyze the nature of chemical bonding within molecules researchgate.netresearcher.lifencert.nic.inuib.es. QTAIM provides insights into electron density distribution, bond critical points, and atomic charges, offering a detailed picture of bonding interactions, including those involving the platinum center and its ligands researchgate.netresearcher.lifeuib.es. The OP model, often used in conjunction with QTAIM, helps to quantify bond overlap and electron donation, which are critical for understanding reactivity and the "trans effect" in square-planar platinum complexes researchgate.net. These analyses help to characterize the strength and nature (covalent, ionic, or mixed) of bonds, such as Pt-N and Pt-O bonds researchgate.netresearcher.life.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Complex Systems

For systems where Pt(NH₃)₂(NO₃)₂ interacts with a larger environment, such as in solution or within a biological matrix, QM/MM simulations are invaluable researchgate.netnumberanalytics.comnih.govepfl.chresearchgate.netacs.orgacs.orgsissa.it. These methods combine the accuracy of quantum mechanics for a localized region (the QM part, e.g., the platinum complex itself) with the efficiency of molecular mechanics for the surrounding environment (the MM part, e.g., solvent molecules) researchgate.netnumberanalytics.comnih.govepfl.chresearchgate.netacs.org. This approach allows for the study of dynamic processes, solvation effects, and interactions within complex systems that would be computationally prohibitive with a full QM treatment nih.govepfl.chresearchgate.netacs.org. For instance, QM/MM has been used to investigate the behavior of platinum complexes in aqueous solutions and their interactions with biomolecules nih.govacs.orgsissa.it.

Correlation and Validation of Computational Results with Experimental Data

A critical aspect of theoretical modeling is the validation of computational predictions against experimental data nih.govacs.orgacs.orgscirp.orgresearchgate.net. This correlation ensures the reliability and accuracy of the theoretical models. For Pt(NH₃)₂(NO₃)₂, validation can involve comparing calculated molecular structures, bond lengths, and vibrational frequencies with experimental data obtained from techniques like X-ray crystallography and infrared (IR) spectroscopy scirp.orgresearchgate.net. Furthermore, calculated reaction energies and activation barriers can be compared with experimentally determined kinetic data nih.govacs.org. For example, DFT calculations for similar platinum complexes have shown good agreement with experimental structural and vibrational data, supporting the chosen theoretical methodologies scirp.org. Computational studies also inform experimental design, such as optimizing reaction conditions for catalysis or predicting spectroscopic properties that can be experimentally verified nih.govresearchgate.net.

Applications in Advanced Materials and Precursor Design

Role as Precursors for Supported Platinum Catalysts

Pt(NH₃)₂(NO₃)₂ serves as a valuable precursor for the synthesis of supported platinum catalysts, which are crucial in a wide array of industrial chemical processes. The preparation of these catalysts typically involves the impregnation of a support material with a solution of the platinum precursor, followed by thermal decomposition and/or reduction steps to yield highly dispersed platinum nanoparticles or clusters.

The synthesis of platinum nanoparticles and clusters using Pt(NH₃)₂(NO₃)₂ as a precursor has been demonstrated on various support materials, including metal oxides and carbon-based materials. Common synthetic methods employed are impregnation and incipient wetness impregnation (IWI), often followed by drying, calcination, and reduction treatments.

Support Materials: Pt(NH₃)₂(NO₃)₂ has been used in conjunction with supports such as ceria (CeO₂), niobium oxide (Nb₂O₅), titania (TiO₂), alumina (B75360) (Al₂O₃), zeolites, and activated carbon google.comacs.orgrsc.orgnih.govcecri.res.inpsu.edunmfrc.orgshu.ac.ukriyngroup.comheraeus-precious-metals.comnih.govacs.orgmdpi.comscribd.comresearchgate.netasianpubs.org.

Synthesis Methods: The precursor is typically dissolved in water to form an aqueous solution, which is then used to impregnate the support material. Subsequent drying, calcination (often in air or an inert atmosphere), and reduction (commonly with hydrogen gas) steps are employed to convert the platinum precursor into active metallic platinum species google.comrsc.orgnih.govcecri.res.inpsu.edushu.ac.ukriyngroup.comheraeus-precious-metals.comnih.govmdpi.comresearchgate.net. For instance, Pt/CeO₂ catalysts have been prepared by impregnating CeO₂ with an aqueous solution of Pt(NH₃)₂(NO₃)₂, followed by drying and reduction under H₂ flow cecri.res.in. Similarly, Pt/Nb₂O₅ catalysts were synthesized via wet impregnation using Pt(NH₃)₂(NO₃)₂ followed by drying and H₂ reduction psu.eduriyngroup.com.

The decomposition and reduction pathways of Pt(NH₃)₂(NO₃)₂ can influence the size and dispersion of the resulting platinum nanoparticles. Some studies suggest that this precursor may lead to larger platinum particle sizes compared to other common precursors like hexachloroplatinic acid (H₂PtCl₆) google.comheraeus-precious-metals.com. However, the specific post-treatment conditions, such as reduction temperature and atmosphere, play a critical role in determining the final morphology and catalytic performance of the supported platinum species nih.govcecri.res.inheraeus-precious-metals.comnih.gov.

The choice of platinum precursor significantly impacts the characteristics of the final catalyst, affecting particle size, dispersion, metal-support interaction, and consequently, catalytic activity and selectivity. Comparisons between Pt(NH₃)₂(NO₃)₂ and other precursors highlight these influences:

Particle Size and Dispersion: Studies comparing Pt(NH₃)₂(NO₃)₂ with H₂PtCl₆ have indicated that Pt(NH₃)₂(NO₃)₂ can result in larger platinum particle sizes google.comheraeus-precious-metals.com. Conversely, some research on different platinum precursors for Pt/SAPO-11 catalysts showed that Pt(NH₃)₄(NO₃)₂ (a related tetraammine complex) led to higher metal dispersion and smaller particle sizes compared to chloride-based precursors, resulting in improved hydroisomerization activity and selectivity researchgate.net.

Catalytic Performance:

In the context of formic acid (FA) decomposition, using H₂PtCl₆ as a precursor for Pt/N-graphene catalysts resulted in higher catalytic activity and 100% selectivity to H₂ and CO₂ compared to Pt(NO₃)₄ psu.edu.

For the hydrogenation of citral, Pt catalysts prepared from platinum chloride precursors were found to be more selective towards the hydrogenation of the carbonyl group (C=O) than analogous catalysts prepared from tetraammine platinum nitrate (B79036) heraeus-precious-metals.com.

In the selective oxidation of CO, Pt/CeO₂ catalysts prepared using different platinum precursors, including tetraamineplatinum(II) nitrate and platinum(II) nitrate, exhibited distinct catalytic behaviors due to variations in the platinum coordination environment and Pt-O-Ce interactions google.com.

For NOx storage and reduction catalysts (Pt/BaCO₃/Al₂O₃), platinum nitrate [Pt(NO₃)₂] was found to yield the most active catalyst, followed by tetraammineplatinum hydroxide (B78521) [Pt(NH₃)₄(OH)₂].

In acetylene (B1199291) hydrochlorination, single-atom platinum catalysts (SACs) derived from tetraammine platinum precursors initially showed enhanced productivity compared to chlorinated counterparts, though their performance converged over time due to dynamic active site restructuring nmfrc.org.

These findings underscore that the precursor's chemical nature, including its ligand environment and decomposition pathway, critically influences the catalytic properties of the supported platinum species.

Preparation of Other Platinum Coordination Compounds

While the primary focus is on its use as a catalyst precursor, Pt(NH₃)₂(NO₃)₂ can also serve as a starting material for the synthesis of other platinum coordination compounds.

Platinum(II) complexes can be oxidized to platinum(IV) complexes, which are typically six-coordinate octahedral species. While direct examples of Pt(NH₃)₂(NO₃)₂ being used specifically for synthesizing other Pt(IV) complexes are not extensively detailed in the provided literature, the general principle of oxidizing Pt(II) precursors is well-established. For instance, Pt(II) complexes can be oxidized by agents like hydrogen peroxide (H₂O₂) or chlorine gas to form Pt(IV) species, often involving the addition of ligands such as hydroxido or chloride groups researchgate.netmdpi.comacs.org. Platinum(IV) nitrate solutions themselves are known to undergo complex speciation in nitric acid, forming polynuclear aqua-hydroxo-nitrato complexes researchgate.net.

The nitrate ligands in Pt(NH₃)₂(NO₃)₂ are susceptible to substitution reactions, allowing for the synthesis of mixed-ligand platinum(II) complexes. Studies indicate that the nitrato ligands can be replaced by other ligands, such as chloride or bromide, under appropriate conditions . The formation of complexes where ammine ligands coexist with other donor groups (like carboxylates from glycine (B1666218) derivatives or nitrogen atoms from heterocyclic ligands) and nitrate counterions has also been reported, demonstrating the potential for creating diverse platinum coordination structures nih.govacs.orgsphinxsai.comnih.gov.

Research in Electroplating and Thin Film Deposition using Platinum(II) Nitrate Systems

Platinum-containing thin films are vital for applications requiring high conductivity, catalytic activity, and corrosion resistance. Historically, platinum electroplating has utilized various platinum precursors, and platinum nitrate systems have played a role in this field.

Research dating back to 1931 by Keitel and Zschiegner demonstrated the use of platinum precursors, including those related to platinum nitrate and nitrite (B80452), for electroplating applications psu.edu. While specific detailed studies on the electrodeposition of Pt(NH₃)₂(NO₃)₂ are limited in the provided results, related platinum(II) nitrate and nitrite compounds, such as diamminedinitritoplatinum(II) [Pt(NH₃)₂(NO₂)₂], have been employed in cyanide-free platinum plating baths to produce coatings with high hardness and low resistance cecri.res.innmfrc.org. Platinum(II) nitrate solutions are generally described as precursors for material surface coatings nmfrc.org. The historical context and the use of related platinum nitrate/nitrite systems suggest that Pt(NH₃)₂(NO₃)₂ holds potential for applications in electroplating and thin film deposition, although further research into specific bath compositions and deposition parameters would be necessary to fully elucidate its capabilities.

Compound Names Table

| Chemical Formula | IUPAC Name | Common Name(s) |

| Pt(NH₃)₂(NO₃)₂ | Diamminenitratoplatinum(II) nitrate | Diamminebis(nitrato-O)platinum(II) nitrate |

| H₂PtCl₆ | Chloroplatinic acid | Hexachloroplatinic(IV) acid |

| Pt(NH₃)₄(NO₃)₂ | Tetraammineplatinum(II) nitrate | |

| Pt(NH₃)₂(NO₂)₂ | Diamminedinitritoplatinum(II) | P salt, Dinitrosodiammine platinum |

| Pt(NO₃)₄ | Platinum(IV) nitrate | Platinum tetranitrate |

| Pt(NO₃)₂ | Platinum(II) nitrate | |

| Pt(acac)₂ | Platinum(II) acetylacetonate | Bis(acetylacetonato)platinum(II) |

| K₂PtCl₄ | Potassium tetrachloroplatinate(II) | |

| Pt(NH₃)₂(PICAC-N,O)NO₃ | Platinum(II) complex with PICAC ligand | |

| cis-[Pt(NH₃)₂(NO₃)₂] | cis-Dinitratodiammineplatinum(II) |

Investigation of Solid-State Electronic Properties (e.g., Conductivity in Magnus-type Salts)

The exploration of solid-state electronic properties, particularly electrical conductivity, in platinum coordination complexes has been a significant area of research, driven by their potential applications in molecular electronics and advanced materials nih.govresearchgate.netacs.org. Complexes exhibiting one-dimensional metallic or semiconducting behavior, such as Magnus's green salt ([Pt(NH₃)₄][PtCl₄]) and its derivatives, have been extensively studied due to their unique platinum-platinum (Pt–Pt) interactions nih.govethz.ch. These interactions are crucial for facilitating charge transport along the crystal lattice.

While direct experimental data on the solid-state conductivity of cis-diamminedinitratoplatinum(II), Pt(NH₃)₂(NO₃)₂, is not extensively reported in the reviewed literature, its structural characteristics suggest potential avenues for investigation into its electronic properties. The compound features a platinum(II) center coordinated by two ammonia (B1221849) ligands and two nitrate (NO₃⁻) ligands acs.org. The presence of nitrate ions, as opposed to halide counterions found in traditional Magnus's salts, could influence the electronic environment and intermolecular interactions within the solid state . Specifically, the nature of nitrate coordination (ionic versus coordinated) can impact conductivity, with ionic nitrates generally increasing conductivity . Research methodologies to differentiate between these coordination modes include conductivity measurements and infrared (IR) spectroscopy, where coordinated nitrates exhibit split vibrational bands, unlike ionic nitrates .

The investigation into Pt(NH₃)₂(NO₃)₂'s electronic properties could therefore focus on understanding how the nitrate ligands mediate or influence charge transport, potentially in comparison to more established conductive platinum chain compounds. Magnus-type salts and their derivatives, which often feature extended Pt–Pt distances and specific electronic band structures, serve as benchmarks for such investigations nih.govresearchgate.netethz.ch. For instance, derivatives of Magnus's green salt have demonstrated a range of conductivities, from semiconducting behavior to near-metallic conductivity, depending on their specific structure and oxidation state nih.govethz.ch.

Table 1: Representative Solid-State Conductivity Data for Magnus-Type Salts and Derivatives

| Compound/Derivative | Conductivity (S/cm) | Temperature (K) | Notes | Source |

| [Pt(NH₂dmoc)₄][PtCl₄] (Magnus's salt derivative) | 1.6 × 10⁻⁷ | Room Temp | Semiconducting; thermal activation energy of 0.24 eV. | ethz.ch |

| Platinum chain complex (black needles, gold paste contacts) | 11 | Room Temp | Peak conductivity observed; indicative of metallic character. | nih.govresearchgate.net |

| Platinum chain complex (black needles, carbon paste contacts) | 2.2 | ~210 | Peak conductivity observed; exhibits a metal-semiconductor transition. | nih.gov |

While Pt(NH₃)₂(NO₃)₂ itself may not be a direct analogue of the highly conductive Magnus's salts, its investigation could provide valuable insights into the structure-property relationships governing electronic conductivity in platinum complexes with varied ligand environments.

Compound Name Table:

| Chemical Formula | IUPAC Name |

| Pt(NH₃)₂(NO₃)₂ | Diamminedinitratoplatinum(II) |

Current Challenges and Future Research Directions

Methodological Advances in Synthesis and Characterization of Labile Platinum(II) Complexes

The synthesis and characterization of labile platinum(II) complexes, such as diamminedinitratoplatinum(II) [Pt(NH₃)₂(NO₃)₂], present unique challenges due to the inherent reactivity of the nitrate (B79036) ligands psu.edu. Advances in synthetic methodologies are crucial for reliably preparing these compounds. One significant advancement is the development of rapid, general methods for synthesizing water-soluble Pt(II) amine complexes, including dinitrato derivatives, often employing acetone (B3395972) as a solvent and utilizing silver nitrate in the preparation of diaqua intermediates, which are then reacted with nitrate sources psu.edu. This approach aims to control the lability of the nitrate ligands and facilitate isolation.

Characterization of such labile species requires careful selection of techniques to preserve their integrity. While standard methods like ¹H, ¹³C, and ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and elemental analysis are employed to confirm structural features and functional groups rsc.orgeurjchem.comnih.govtandfonline.comscielo.br, they must be performed under conditions that minimize ligand exchange or decomposition tandfonline.com. ESI-MS is particularly valuable for thermolabile and ionic compounds, offering insights into molecular weight and speciation tandfonline.com. X-ray crystallography remains the gold standard for definitive structural elucidation, but obtaining suitable single crystals of highly labile complexes can be challenging rsc.orgeurjchem.comacs.org. Future research directions involve developing in-situ characterization techniques and rapid analytical methods to capture and analyze these transient species accurately.

Table 1: Common Characterization Techniques for Labile Platinum(II) Complexes

| Technique | Information Provided | Relevance to Labile Complexes |

| NMR Spectroscopy | Structural elucidation, ligand environments, isomerism | Can detect changes due to ligand exchange or decomposition if performed carefully rsc.orgeurjchem.comnih.govscielo.br. |

| ESI-MS | Molecular weight, speciation, fragmentation | Useful for ionic/thermolabile compounds, can detect transient species rsc.orgtandfonline.com. |

| IR Spectroscopy | Functional groups, coordination modes | Can indicate presence/absence of specific ligands (e.g., nitrate, amine) rsc.orgeurjchem.comnih.gov. |

| X-ray Crystallography | Definitive 3D structure, bond lengths, angles | Requires stable crystals; can be challenging for highly labile complexes rsc.orgeurjchem.comacs.org. |

| HPLC | Purity assessment, separation of isomers/impurities | Crucial for ensuring product quality google.com.pgnih.gov. |

Addressing Purity and Contamination Issues in Product Isolation

Ensuring the purity of labile platinum(II) complexes like Pt(NH₃)₂(NO₃)₂ is paramount, as even trace impurities can significantly impact their properties and downstream applications google.com.pgnih.gov. Common contaminants can include unreacted starting materials, isomeric byproducts (e.g., trans isomers), or decomposition products arising from the inherent reactivity of the ligands nih.govgoogle.com. For instance, in the synthesis of related platinum complexes, impurities such as Magnus' green salt or residual silver iodide (from precursor preparation) can be problematic psu.edunih.govgoogle.com.

Advanced purification strategies are essential. Recrystallization from carefully chosen solvent systems, such as hot water with controlled ionic strength or specific organic solvents, is a common technique psu.edunih.govgoogle.com. However, for labile complexes, these processes must be optimized to prevent ligand dissociation or degradation psu.edu. Filtration and washing steps are critical for removing insoluble impurities, such as precipitated silver salts psu.edunih.govgoogle.com. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing purity and separating closely related species google.com.pgnih.gov. Future research focuses on developing more robust and efficient purification protocols, potentially involving specialized chromatography or controlled precipitation techniques that maintain the integrity of the labile nitrate ligands psu.edugoogle.com.pg.

Development of More Accurate and Efficient Computational Models for Platinum Systems

Computational chemistry plays a vital role in understanding the behavior of platinum complexes, particularly their lability and reactivity acs.orgresearchgate.netnih.gov. Density Functional Theory (DFT) is widely utilized to model electronic structures, predict reaction pathways, and elucidate the mechanisms behind ligand substitution, such as the "trans effect" acs.orgresearchgate.netnih.gov. For heavy elements like platinum, incorporating relativistic effects through relativistic DFT calculations is crucial for achieving accurate predictions of geometries, electronic properties, and spectroscopic data nih.gov.

A key challenge lies in developing computational models that can accurately and efficiently describe the dynamic processes associated with labile ligands. This includes modeling ligand exchange mechanisms in solution, which often involves transient intermediates chemrxiv.org. While traditional DFT methods provide valuable insights, the computational cost can be a limitation for complex systems chemrxiv.org. Emerging approaches, such as Ab Initio Molecular Dynamics (AIMD) and machine learning potentials, are being explored to improve the efficiency and accuracy of simulating these dynamic processes chemrxiv.org. Future research aims to refine these computational tools to better predict the stability, reactivity, and properties of labile platinum complexes, aiding in the rational design of new materials and catalysts chemrxiv.org.

Table 2: Computational Modeling Approaches for Platinum(II) Systems

| Method/Theory | Focus | Relevance to Lability/Challenges |

| DFT | Electronic structure, reaction mechanisms, bonding, geometries | Understanding the trans effect, predicting lability, modeling ligand exchange acs.orgresearchgate.netnih.gov. |

| Relativistic DFT | Incorporating relativistic effects crucial for heavy elements | Improves accuracy of electronic structure and reactivity predictions for Pt nih.gov. |